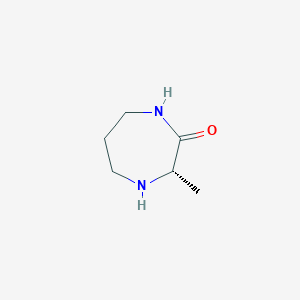

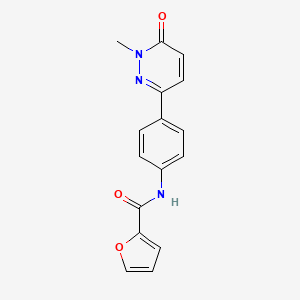

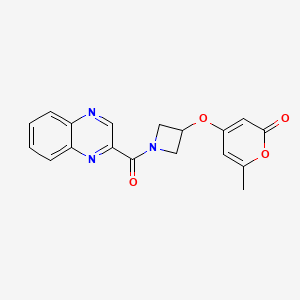

2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyridazinone derivatives often involves the condensation of specific carboxylic acid hydrazides with β-aroylpropionic acids, followed by cyclization in the presence of acetic acid to yield pyridazinone structures (Mogilaiah & Kankaiah, 2003). Another approach involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds to form novel pyridazin-3-one derivatives (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid reveals complex interactions. X-ray crystallography and other spectral studies are pivotal in delineating these structures, offering insights into their 3D conformation and chemical bonding (Dölling, Frost, Heinemann, & Hartung, 1993).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, showcasing their reactivity. For example, reactions with carbon disulfide and phenyl isothiocyanate under base or phase transfer conditions yield ketene dithioacetals (Dölling et al., 1993). Moreover, the synthesis of 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid highlights its versatility in forming various heterocyclic compounds (Holla et al., 2004).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, including melting points, solubility, and crystalline forms, are crucial for understanding their behavior in different environments. Such properties are often characterized through analytical techniques like melting point determination and solubility tests in various solvents.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for the application of these compounds in chemical syntheses and potential industrial applications. For instance, the reactivity of similar compounds with nucleophiles and electrophiles has been explored to synthesize a wide range of derivatives with varied functional groups (Vainilavichyus, Syadyaryavichyute, & Motsishkite, 1992).

Applications De Recherche Scientifique

Synthesis and Utility in Fused Azines

A novel class of pyridazin-3-one derivatives was synthesized, demonstrating a general route involving the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, such as p-nitrophenylacetic acid. This synthesis route yielded pyridazin-3-one derivatives as the sole products with excellent yield. These derivatives have potential applications in creating azolo[1,5-a]pyrimidine derivatives and a new class of 1,8-naphthyridine derivatives, showcasing their utility in synthesizing fused azines and their relevance in scientific research (Ibrahim & Behbehani, 2014).

Potential Aldose Reductase Inhibitors

Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its derivatives were explored as simplified substrates for synthesizing new aldose reductase inhibitors. Some derivatives exhibited inhibitory properties comparable to those of Sorbinil, a known aldose reductase inhibitor. This study highlighted the beneficial effect of electron-withdrawing substituents on the phenyl group at position 6, suggesting the potential of these compounds in developing treatments for conditions related to aldose reductase activity (Costantino et al., 1999).

Anticancer and Antioxidant Activities

A series of 3(2H)-one pyridazinone derivatives were synthesized and evaluated for their potential antioxidant activity and anticancer properties through in-vitro assays and molecular docking studies. These compounds demonstrated potent antioxidant activities at a concentration of 50µg/ml, with molecular docking revealing their interaction with cyclin-dependent kinase protein and DNA-hexamer ATGCAT. The research underscores the therapeutic potential of these derivatives in cancer treatment and their antioxidant properties (Mehvish & Kumar, 2022).

Propriétés

IUPAC Name |

2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-19-10-4-2-9(3-5-10)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYGGXKBSZMAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)